molecular formula C11H19NO4 B7895105 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid

Cat. No.: B7895105
M. Wt: 229.27 g/mol
InChI Key: MXFDTAAFXOYLGV-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid is an organic compound with the molecular formula C11H19NO4. It is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a cyclopropyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The cyclopropyl group is then introduced via a cyclopropanation reaction, which can be carried out using various cyclopropylating agents under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
  • (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid
  • (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid
  • 3-Amino-(tert-butoxycarbonyl)-L-alanine
  • Nα-BOC-(S)-β-aminoalanine
  • Nα-Boc-L-β-aminoalanine
  • N2-(tert-Butoxycarbonyl)-(S)-2,3-diaminopropionic acid
  • N2-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid
  • Nα-Boc-L-2,3-diaminopropionic acid
  • Boc-Dpr-OH

Uniqueness

2-{[(Tert-butoxy)carbonyl](cyclopropyl)amino}propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of cyclopropyl-containing peptides and other bioactive molecules .

Properties

IUPAC Name

2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)12(8-5-6-8)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFDTAAFXOYLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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